

Application Notes and Protocols for Labeling Antibodies with TCO-PEG24-NHS Ester

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Compound of Interest

Compound Name: TCO-PEG24-acid

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These application notes provide a detailed protocol for the covalent labeling of antibodies with TCO-PEG24-NHS Ester, a bifunctional linker used to introduce a trans-cyclooctene (TCO) moiety onto the antibody. This modification enables the antibody to be used in bioorthogonal click chemistry applications, such as antibody-drug conjugation, pre-targeted imaging, and cellular labeling, through a subsequent reaction with a tetrazine-functionalized molecule.^{[1][2][3]} The inclusion of a 24-unit polyethylene glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the conjugated molecule.^{[4][5]}

The protocol is based on the widely used N-hydroxysuccinimide (NHS) ester chemistry, which forms a stable amide bond with primary amines (e.g., the side chain of lysine residues) on the antibody.^{[6][7][8]}

Overview of the Labeling Chemistry

The labeling process involves the reaction of the NHS ester of TCO-PEG24 with the primary amino groups on the antibody, typically from lysine residues. This reaction proceeds efficiently at a slightly alkaline pH (8.0-8.5) and results in the formation of a stable amide linkage.^{[7][8][9]}

Quantitative Data Summary

The efficiency of antibody labeling with TCO-PEG linkers can be influenced by factors such as the molar ratio of the linker to the antibody, the antibody concentration, and the reaction conditions. The following table summarizes typical experimental parameters and expected outcomes based on available literature.

Parameter	Typical Range/Value	Expected Outcome	References
Molar Excess of TCO-PEG-NHS Ester to Antibody	3:1 to 15:1	Higher ratios generally lead to a higher degree of labeling (DOL). Optimization is required to avoid over-labeling, which can impact antibody function.	[10]
Antibody Concentration	1 - 10 mg/mL	Higher concentrations can improve reaction kinetics.	[9]
Typical Conjugation Efficiency	>50%	A significant portion of the antibody is successfully labeled with at least one TCO group.	[11]
Degree of Labeling (DOL)	1 - 4 TCOs per antibody	This is a typical target to ensure sufficient reactivity without compromising antibody integrity. The DOL can be controlled by adjusting the molar excess of the labeling reagent.	[12]

Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling an antibody with TCO-PEG24-NHS Ester.

Required Materials

- Antibody: Purified antibody in an amine-free buffer (e.g., PBS). The antibody solution must be free of stabilizing proteins like BSA and amine-containing buffers such as Tris.[10]
- TCO-PEG24-NHS Ester: (e.g., from BroadPharm, BP-23970[1])
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.[9]
- Anhydrous Dimethyl Sulfoxide (DMSO): To dissolve the TCO-PEG24-NHS Ester.[10]
- Quenching Solution: 1 M Tris-HCl, pH 8.0.[10]
- Purification System: Zeba™ Spin Desalting Columns (e.g., 40K MWCO) or a gel filtration column (e.g., Sephadex G-25).[10]
- Spectrophotometer: For measuring antibody concentration.

Pre-Conjugation Antibody Preparation

It is critical to ensure the antibody is in a suitable buffer for labeling.

- Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), perform a buffer exchange into an amine-free buffer like PBS (Phosphate Buffered Saline). This can be done using spin filtration units (e.g., Amicon Ultra) or dialysis.[10]
- Concentration Adjustment: Adjust the antibody concentration to 2 mg/mL in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5).[9][10]
- Determine Antibody Amount: Accurately determine the antibody concentration using a spectrophotometer by measuring the absorbance at 280 nm (A_{280}). For a typical IgG, the extinction coefficient is approximately $1.4 \text{ (mg/mL)}^{-1} \text{ cm}^{-1}$. [10]

TCO-PEG24-NHS Ester Stock Solution Preparation

- Allow the vial of TCO-PEG24-NHS Ester to warm to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[10]
- Prepare a 10 mg/mL stock solution of TCO-PEG24-NHS Ester in anhydrous DMSO immediately before use.[10]

Antibody Labeling Reaction

- Calculate Molar Ratio: Determine the desired molar excess of TCO-PEG24-NHS Ester to the antibody. A starting point of a 10-fold molar excess is recommended.
 - Moles of Antibody = (Antibody mass in g) / (Antibody molecular weight in g/mol) (Typical IgG MW is ~150,000 g/mol)
 - Moles of TCO-PEG24-NHS Ester = Moles of Antibody x Molar Excess
 - Volume of TCO-PEG24-NHS Ester stock = (Moles of TCO-PEG24-NHS Ester x MW of TCO-PEG24-NHS Ester) / (Concentration of stock solution)
- Reaction Setup: Add the calculated volume of the TCO-PEG24-NHS Ester stock solution to the antibody solution.
- Incubation: Gently mix the reaction and incubate for 1 to 3 hours at room temperature, protected from light.[3][10]
- Quenching: Add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[10]

Purification of the Labeled Antibody

Remove unreacted TCO-PEG24-NHS Ester and quenching reagent from the labeled antibody.

- Equilibrate Column: Equilibrate a Zeba™ Spin Desalting Column or a gel filtration column with PBS according to the manufacturer's instructions.[10]

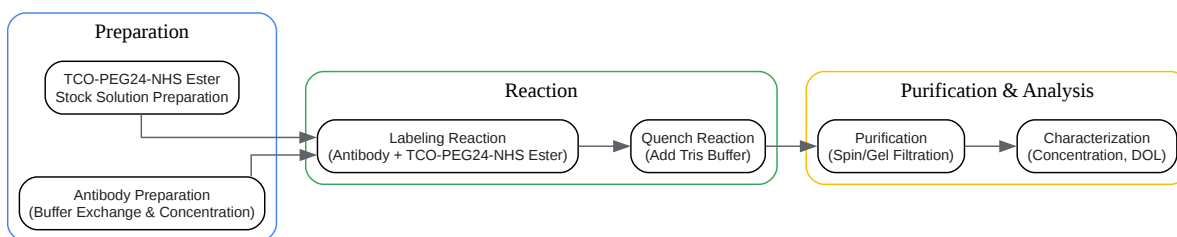
- **Apply Sample:** Carefully apply the quenched reaction mixture to the center of the column bed.
- **Elute:** Centrifuge the spin column or begin elution from the gel filtration column with PBS.
- **Collect Fractions:** Collect the purified TCO-labeled antibody.

Characterization of the Conjugate

- **Concentration Measurement:** Determine the concentration of the purified TCO-labeled antibody by measuring the absorbance at 280 nm.
- **Degree of Labeling (DOL) (Optional):** The DOL can be determined using methods such as MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the number of TCO-PEG24 moieties added to the antibody.^[12]

Visualization of Workflow and Reaction

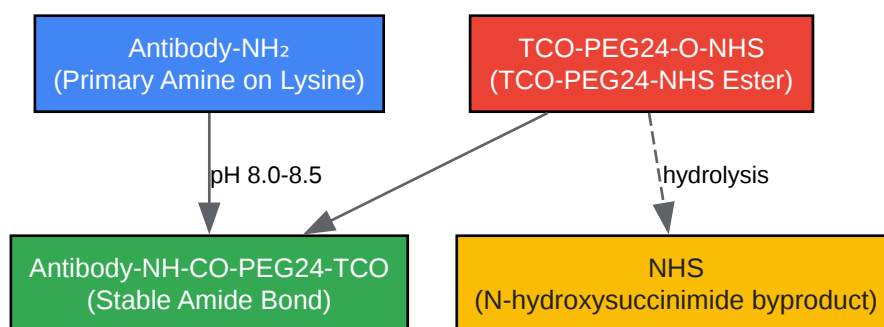
Experimental Workflow



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Caption: Experimental workflow for antibody labeling with TCO-PEG24-NHS Ester.

Chemical Reaction Pathway



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Caption: Reaction of TCO-PEG24-NHS Ester with a primary amine on an antibody.

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